(E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-3-yl)acrylamide

Description

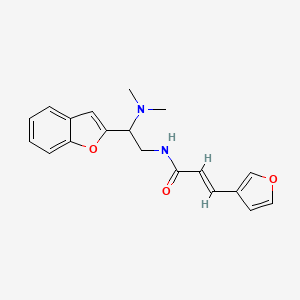

The compound (E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-3-yl)acrylamide features a unique structure combining a benzofuran moiety, a dimethylaminoethyl side chain, and a furan-substituted acrylamide group. Benzofuran and furan rings contribute to aromatic interactions and lipophilicity, while the dimethylaminoethyl group enhances solubility via protonation under physiological conditions .

Properties

IUPAC Name |

(E)-N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-(furan-3-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-21(2)16(18-11-15-5-3-4-6-17(15)24-18)12-20-19(22)8-7-14-9-10-23-13-14/h3-11,13,16H,12H2,1-2H3,(H,20,22)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZIPVOOEDZHEB-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C=CC1=COC=C1)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(CNC(=O)/C=C/C1=COC=C1)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-3-yl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, focusing on its anticancer, antibacterial, and antifungal activities, supported by relevant case studies and research findings.

Chemical Structure

The compound's structure includes a benzofuran moiety, a dimethylamino group, and a furan ring, which contribute to its biological activities. The molecular formula is .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and inhibition of the PI3K/Akt signaling pathway.

- Case Study : In vitro studies on various cancer cell lines, including HCT116 (colon cancer) and MDA-MB-231 (breast cancer), revealed IC50 values of approximately 10 µM and 12 µM respectively, indicating significant cytotoxicity against these cell lines without affecting normal fibroblasts .

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| HCT116 (Colon) | 10 | High |

| MDA-MB-231 (Breast) | 12 | High |

Antibacterial Activity

The compound has also demonstrated notable antibacterial properties:

- Inhibition Studies : It exhibited effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 0.5 to 4.0 mg/mL for various bacterial strains, suggesting moderate antibacterial activity .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 4.0 |

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal activity:

- Fungal Strains Tested : The compound was tested against Candida albicans and Aspergillus niger.

- Results : It demonstrated MIC values of 1.5 mg/mL against C. albicans and 3.0 mg/mL against A. niger, indicating promising antifungal properties .

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 1.5 |

| Aspergillus niger | 3.0 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Benzofuran Moiety : Enhances lipophilicity, aiding in membrane penetration.

- Dimethylamino Group : Contributes to increased binding affinity to biological targets.

- Furan Ring : Plays a role in the interaction with cellular receptors involved in apoptosis.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, primarily in the fields of oncology and neuropharmacology:

Anticancer Activity

The compound has shown promising results in inhibiting the growth of various cancer cell lines:

-

Mechanism of Action :

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways, increasing pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2).

- Cell Cycle Arrest : It induces S-phase arrest in cancer cells, inhibiting their proliferation.

-

Case Studies :

- A study demonstrated that treatment with the compound resulted in a significant reduction in viability of HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values indicating effective concentrations for inducing cell death.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against several pathogens:

- Antibacterial Effects : It has been tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus, showing significant inhibition.

- Antifungal Properties : Preliminary studies suggest potential antifungal activity, warranting further investigation.

Neuropharmacology

The compound's structural similarities to known neuroactive agents suggest potential applications in treating neurological disorders:

- Interaction with Receptors : It is hypothesized to interact with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This interaction may enhance neurotransmission related to cognitive functions and anxiety modulation.

-

Anxiolytic Effects :

- In animal models, compounds similar to this have shown significant anxiolytic-like activity, suggesting that this compound could be developed as a therapeutic agent for anxiety disorders.

Drug Development

Given its dual action as an anticancer and antimicrobial agent, there is potential for developing novel therapeutic agents based on this compound's structure:

| Application | Activity Type | Target |

|---|---|---|

| Anticancer | Induction of apoptosis | HepG2, MCF-7 |

| Antimicrobial | Bacterial inhibition | E. coli, S. aureus |

| Neuropharmacology | Anxiolytic effects | nAChRs |

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Analogs

Key Observations :

- Benzofuran vs. Benzothiazole : The target compound’s benzofuran core () may engage in π-π stacking distinct from benzothiazole-based analogs (), which often target kinases or sulfonamide-associated enzymes.

- Acrylamide Modifications: Unlike Abexinostat’s hydroxamate group (critical for HDAC inhibition ), the target compound’s acrylamide may act as a zinc-binding group, though this requires experimental validation.

- Substituent Effects: The dimethylaminoethyl side chain improves water solubility compared to phosphoryl () or sulfamoyl groups (), which may influence bioavailability.

Pharmacological and Functional Comparisons

- HDAC Inhibition Potential: Abexinostat () and related hydroxamates demonstrate that benzofuran-carboxamide scaffolds are effective in HDAC binding. The target compound’s acrylamide group could mimic this interaction, though it lacks the hydroxamate’s strong zinc chelation capacity.

- Kinase Inhibition: EGFR-TKIs like osimertinib analogs () use acrylamides to covalently bind cysteine residues in kinases. The dimethylaminoethyl group in the target compound may enhance cellular uptake, similar to tertiary amine motifs in kinase inhibitors.

- Solubility and Bioavailability: The dimethylaminoethyl group likely increases solubility at acidic pH (e.g., in the digestive tract), whereas nitro () or sulfamoyl () substituents may reduce it.

Q & A

Q. Q1. What are the optimal synthetic routes for (E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-3-yl)acrylamide, and how can reaction yields be improved?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Acylation : React benzofuran-2-ethylamine derivatives with acryloyl chloride derivatives under anhydrous conditions (e.g., dichloromethane, N-methylmorpholine catalyst) .

Stereochemical Control : Use slow evaporation of acetone/ethanol solutions to obtain (E)-isomer crystals, as demonstrated for structurally similar acrylamides .

Yield Optimization : Monitor reaction progress via TLC (Rf values ~0.5–0.8) and employ column chromatography (silica gel, ethyl acetate/hexane eluent) for purification. Typical yields range from 64–69% for analogous compounds .

Q. Q2. How is the molecular structure of this compound validated, and what analytical techniques are critical?

Methodological Answer:

- X-ray Crystallography : Single-crystal XRD (Mo-Kα radiation, λ = 0.71073 Å) confirms stereochemistry and bond lengths (e.g., C=O bond ~1.22 Å, C-N ~1.34 Å) .

- Spectroscopy :

- Mass Spectrometry : ESI-MS (m/z ~380–400 [M+H]⁺) validates molecular weight .

Advanced Research Questions

Q. Q3. How does the compound’s electronic configuration influence its reactivity in nucleophilic addition reactions?

Methodological Answer:

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electron density. The acrylamide’s α,β-unsaturated carbonyl system shows high electrophilicity at the β-carbon (LUMO ~-1.5 eV), favoring Michael additions .

- Experimental Validation : React with thiols (e.g., glutathione) in PBS buffer (pH 7.4) and monitor adduct formation via HPLC (C18 column, UV detection at 254 nm).

Q. Q4. What strategies resolve contradictions in reported bioactivity data for acrylamide derivatives?

Methodological Answer:

- Data Normalization : Compare IC50 values under standardized conditions (e.g., 24-hour incubation, 10% FBS).

- Metabolic Stability : Assess hepatic microsomal degradation (e.g., human CYP3A4 isoforms) to rule out false negatives due to rapid metabolism .

- Structural Analogues : Test derivatives with modified benzofuran/furan substituents to isolate pharmacophores.

Q. Q5. How can computational docking predict the compound’s interaction with biological targets (e.g., kinases)?

Methodological Answer:

- Target Selection : Use AutoDock Vina to dock into ATP-binding pockets (e.g., EGFR kinase, PDB ID: 1M17).

- Binding Affinity : Score poses with ΔG ≤ -8.0 kcal/mol; prioritize hydrogen bonds with hinge-region residues (e.g., Met793) .

- Validation : Compare with experimental IC50 values from kinase inhibition assays (e.g., ADP-Glo™ assay).

Q. Q6. What are the challenges in analyzing degradation products under physiological conditions?

Methodological Answer:

- LC-MS/MS Setup : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in H2O/ACN).

- Degradation Pathways :

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.